molecular formula C10H6BrCl B1587457 1-Bromo-4-chloronaphthalene CAS No. 53220-82-9

1-Bromo-4-chloronaphthalene

Cat. No. B1587457
CAS RN: 53220-82-9
M. Wt: 241.51 g/mol
InChI Key: WUGJECZACFHDFE-UHFFFAOYSA-N
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Description

1-Bromo-4-chloronaphthalene (1-Br-4-Cl-Naphth) is an organic compound commonly used in laboratory experiments. It is a halogenated aromatic hydrocarbon, containing both a bromine and chlorine atom, and is a colorless solid with a melting point of approximately 90°C. 1-Br-4-Cl-Naphth is a useful synthetic intermediate in the synthesis of polymers and pharmaceuticals, as well as being used as a reagent in organic synthesis.

Scientific Research Applications

Molecular Motions and Lattice Stability

1-Bromo-4-chloronaphthalene (BCN) has been studied for its unique molecular motions and effects on lattice stability in organic alloys. A study demonstrated that BCN, when combined with 1,4-dichloronaphthalene, forms a stable binary organic alloy with interesting lattice dynamics. BCN shows significant solubility with 1,4-dibromonaphthalene, resulting in unique crystal structures and phonon amalgamation (Bellows & Prasad, 1977).

Kinetics of Inclusion with ß‐Cyclodextrin

The phosphorescence of BCN in nitrogen-purged aqueous solutions containing ß‐cyclodextrin has been researched. Addition of acetonitrile enhances phosphorescence intensity and lifetime. This study suggests that BCN forms a guest-host complex with ß‐cyclodextrin, offering potential applications in molecular encapsulation and environmental sensing (Turro, Bolt, Kuroda, & Tabushi, 1982).

Electron Spin Echo in Triplet State

BCN has been utilized in studying the dephasing of electron spin echo in the triplet state of orientationally disordered crystals. This research provides insights into electronic energy transfer processes in disordered molecular systems, with implications for understanding molecular dynamics in complex environments (Searway, Tro, Martin, & Nishimura, 1986).

Solubility Studies in Bromoderivatives

The solubility of bromoderivatives in BCN has been determined, providing valuable data on temperature dependencies and equilibrium solid phases. This research aids in understanding the solubility characteristics of halogenated compounds in various organic solvents (Semenov, Charykov, & Axel’rod, 2010).

Gamma Irradiation Effects

BCN's behavior under gamma irradiation in ethanol has been examined. The formation of anions and their stability under different temperatures provides insights into the reactivity of halogenated naphthalenes, contributing to our understanding of radiation chemistry (Namiki, 1975).

properties

IUPAC Name

1-bromo-4-chloronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrCl/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUGJECZACFHDFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60395843
Record name 1-bromo-4-chloronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60395843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-4-chloronaphthalene

CAS RN

53220-82-9
Record name 1-bromo-4-chloronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60395843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-4-chloronaphthalene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
34
Citations
GB Talapatra, DN Rao, PN Prasad - The Journal of Physical …, 1985 - ACS Publications
… For this investigation, we have found the solid solution of 1bromo-4-chloronaphthalene (abbreviated as BCN) and 1,4-dibromonaphthalene (abbreviated as DBN) as a suitable choice. …
Number of citations: 15 pubs.acs.org
GB Talapatra, DN Rao, PN Prasad - Chemical physics, 1986 - Elsevier
… The systems of study are different compositions of solid solutions of 1-bromo-4-chloronaphthalene (BCN) and 1,4-dibromonaphthalene (DBN). We used a wide range of concentrations …
Number of citations: 19 www.sciencedirect.com
AK Dutta, GB Talapatra, TN Misra - Bulletin of the Chemical Society of …, 1995 - journal.csj.jp
… Solid solutions of 1,4-dibromonaphthalene (DBN) as host and 1-bromo-4-chloronaphthalene (BCN) as guest of different compositions, where both substitutional and orientational …
Number of citations: 1 www.journal.csj.jp
JC Bellows, PN Prasad - The Journal of Physical Chemistry, 1982 - ACS Publications
… Singlet-triplet absorption spectra of 1,4-dichloronaphthalene (DCN), 1 -bromo-4-chloronaphthalene (BCN), and 1,4-dibromonaphthalene (DBN) crystals at 2 K. Thespectral resolution is …
Number of citations: 12 pubs.acs.org
JC Bellows, PN Prasad - The Journal of Chemical Physics, 1977 - pubs.aip.org
… Not only is the binary organic alloy (solid solution) of 1,4-dichloronaphthalene with l-bromo-4-chloronaphthalene stable for all composition, but 1bromo-4-chloronaphthalene shows …
Number of citations: 17 pubs.aip.org
RD Ray, GB Talapatra - Chemical physics letters, 1990 - Elsevier
… The systems of study are different compositions of solid solutions of 1-bromo-4-chloronaphthalene and 1,4-dibromonaphthalene. The isotropic exchange mechanism for different …
Number of citations: 1 www.sciencedirect.com
GB Talapatra, DN Rao, PN Prasad - The Journal of Physical …, 1984 - ACS Publications
… The BCBP solid is another protosystem which offers many features that are different from the previously investigated 1 -bromo-4-chloronaphthalene. Specifically, the following features …
Number of citations: 46 pubs.acs.org
HS Niederwald, MA El-Sayed - The Journal of Physical Chemistry, 1984 - ACS Publications
… The zero-field transitions and levels of the phosphorescing triplet state of the traps in the orientationally disordered crystal of 1 -bromo-4-chloronaphthalene (BCN) are assigned by …
Number of citations: 9 pubs.acs.org
JC Bellows, PN Prasad - 1977 - kb.osu.edu
… Both 1,4-dichloronaphthalene and 1-bromo-4-chloronaphthalene have the same crystal … 8)$ it forms extensive solid solutions with 1-bromo-4 chloronaphthalene. The solid state singlet-…
Number of citations: 0 kb.osu.edu
JR Morgan, MA El-Sayed - The Journal of Physical Chemistry, 1983 - ACS Publications
… S0 transition in 1-bromo-4-chloronaphthalene at 4.2 K. The range ofthe fit increases as the excitation wavelength decreases, ie, as the ac- …
Number of citations: 27 pubs.acs.org

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